(1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique structure, featuring an amino group and a chlorinated aromatic ring, contributes to its diverse reactivity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylbenzaldehyde and a suitable chiral amine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic chlorine can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL: A stereoisomer with different biological activity.
(1S,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-OL: A fluorinated analog with altered reactivity.
(1S,2S)-1-Amino-1-(4-chloro-2-ethylphenyl)propan-2-OL: An ethyl-substituted derivative with distinct properties.
Uniqueness
(1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL stands out due to its specific stereochemistry and the presence of a chlorinated aromatic ring, which imparts unique reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
InChI Key |
TVIZKHYDNFUQMC-OIBJUYFYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)[C@@H]([C@H](C)O)N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C(C)O)N |
Origin of Product |
United States |
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